molecular formula C13H13N3O2S B15042295 N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide

Cat. No.: B15042295
M. Wt: 275.33 g/mol
InChI Key: NJAHJZIAJNUJIC-UHFFFAOYSA-N
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Description

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide is a complex organic compound that features a pyrimidine ring with a mercapto group, a methyl group, and an oxo group, along with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and guanidine derivatives.

    Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.

    Attachment of the Benzamide Moiety: The benzamide group is attached through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Similar pyrimidine structure but with a nitrile group instead of a benzamide moiety.

    2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile compound with morpholine: Contains a morpholine ring, offering different chemical properties and reactivity.

Uniqueness

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide is unique due to the presence of both a mercapto group and a benzamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

N-[(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)methyl]benzamide

InChI

InChI=1S/C13H13N3O2S/c1-9-7-11(17)16(13(19)15-9)8-14-12(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,19)

InChI Key

NJAHJZIAJNUJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=S)N1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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